

# 1-Methoxy-2-phenoxybenzene CAS number

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## Compound of Interest

Compound Name: 1-Methoxy-2-phenoxybenzene

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An In-Depth Technical Guide to **1-Methoxy-2-phenoxybenzene** (CAS No. 1695-04-1)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**1-Methoxy-2-phenoxybenzene**, also known as 2-phenoxyanisole, is an aromatic ether that serves as a valuable structural motif and synthetic intermediate in medicinal chemistry and materials science. Its diaryl ether linkage is a key feature in numerous biologically active molecules and functional polymers. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, synthesis methodologies with mechanistic insights, and applications. A detailed, field-tested protocol for its synthesis via the Ullmann condensation is presented, alongside a summary of its spectroscopic signature and essential safety protocols. This document is intended to serve as an expert resource for scientists leveraging this molecule in their research and development endeavors.

## Chemical Identity and Physicochemical Properties

**1-Methoxy-2-phenoxybenzene** is uniquely identified by its Chemical Abstracts Service (CAS) number: 1695-04-1.<sup>[1][2]</sup> This identifier distinguishes it from its structural isomers, 1-methoxy-3-phenoxybenzene (CAS: 1655-68-1) and 1-methoxy-4-phenoxybenzene (CAS: 1655-69-2).<sup>[3]</sup> <sup>[4]</sup> The core molecular structure consists of a phenoxy group attached to a methoxybenzene (anisole) ring at the ortho position.

Table 1: Chemical Identifiers and Core Properties

Identifier	Value	Source
CAS Number	1695-04-1	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	1-methoxy-2-phenoxybenzene	<a href="#">[1]</a>
Synonyms	2-Phenoxyanisole, o-Methoxyphenyl phenyl ether	<a href="#">[1]</a>
Molecular Formula	C <sub>13</sub> H <sub>12</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	200.23 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
InChIKey	ROXWCQWMXHSVNZ-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a>
SMILES	<chem>COC1=CC=CC=C1OC2=CC=CC=C2</chem>	<a href="#">[1]</a> <a href="#">[2]</a>

Table 2: Physicochemical Data

Property	Value	Notes
Physical State	Solid or Liquid	Assumed based on related diaryl ethers. <a href="#">[5]</a>
Molecular Weight	200.23 g/mol	Computed value. <a href="#">[1]</a>
Boiling Point	Data not readily available	-
Melting Point	Data not readily available	-
Density	Data not readily available	-

## Synthesis and Mechanistic Insights: The Ullmann Condensation

The formation of the diaryl ether bond in **1-methoxy-2-phenoxybenzene** is most classically achieved through the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. Recent advancements have introduced palladium-catalyzed methods, but the Ullmann synthesis remains a robust and fundamental approach.[\[6\]](#)

## Principle and Rationale

The Ullmann condensation is a cornerstone of C-O bond formation in aromatic systems. The synthesis of **1-methoxy-2-phenoxybenzene** couples 2-methoxyphenol (guaiacol) with an activated aryl halide, typically bromobenzene or iodobenzene.

- **Catalyst:** A copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), is the essential catalyst. The Cu(I) species is believed to undergo oxidative addition with the aryl halide to form a Cu(III) intermediate, which then facilitates the coupling with the phenoxide. The use of ligands like 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) can significantly accelerate the reaction, allowing for milder conditions.<sup>[6]</sup>
- **Base:** A base, such as potassium carbonate ( $K_2CO_3$ ) or cesium carbonate ( $Cs_2CO_3$ ), is required to deprotonate the phenol, forming the more nucleophilic phenoxide anion.  $Cs_2CO_3$  is often preferred for its higher solubility and ability to promote faster reaction rates.<sup>[6]</sup>
- **Solvent:** A high-boiling point, polar aprotic solvent like pyridine, N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) is used to ensure the reactants remain in solution at the elevated temperatures required for the reaction.<sup>[6]</sup>

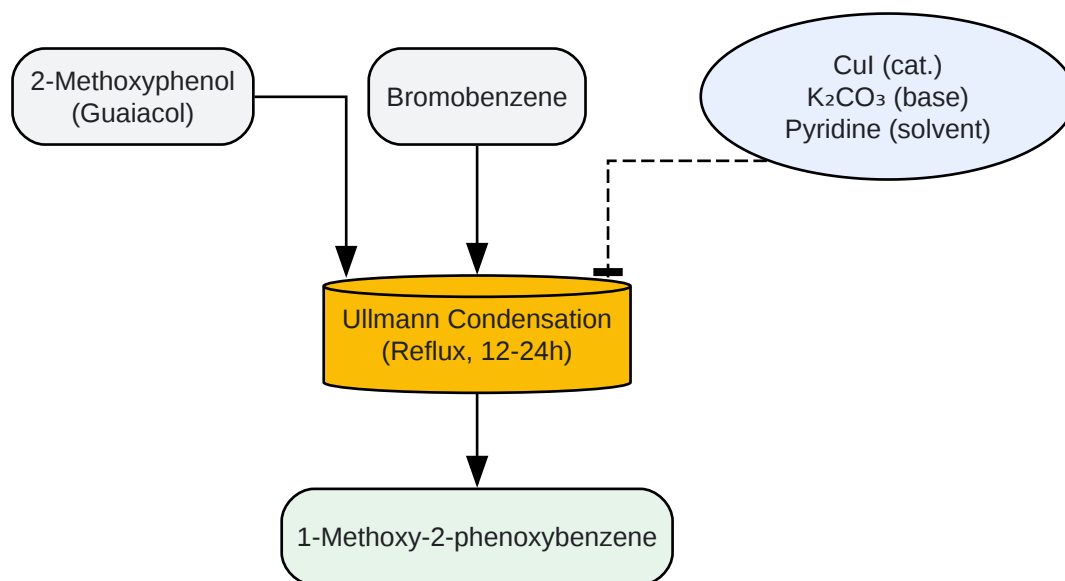
## Experimental Protocol: Synthesis of 1-Methoxy-2-phenoxybenzene

This protocol is a representative method and should be performed by trained chemists with appropriate safety precautions.

- **Reaction Setup:** To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-methoxyphenol (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).
- **Solvent and Reagent Addition:** Add anhydrous pyridine as the solvent to create a stirrable slurry. Add bromobenzene (1.1 eq.) to the mixture.
- **Reaction Execution:** Heat the reaction mixture to reflux (typically 115-120 °C) under a nitrogen atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material (2-methoxyphenol) is consumed (typically 12-24 hours).

- Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the copper catalyst and inorganic salts.
- Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **1-methoxy-2-phenoxybenzene**.

## Synthesis Workflow Diagram



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Caption: Ullmann condensation workflow for synthesizing **1-methoxy-2-phenoxybenzene**.

## Applications in Drug Discovery and Materials Science

The diaryl ether scaffold is a privileged structure in medicinal chemistry due to its metabolic stability and optimal geometry for binding to various biological targets. While specific

applications of **1-methoxy-2-phenoxybenzene** are often as a precursor, the core structure is relevant.

- **Hormone Analogs:** The diaryl ether linkage is the central feature of thyroid hormones like thyroxine (T4) and triiodothyronine (T3).<sup>[5]</sup> Synthesizing derivatives of **1-methoxy-2-phenoxybenzene** allows for the exploration of novel hormone analogs and thyroid receptor modulators.
- **Flame Retardants:** Polybrominated diphenyl ethers (PBDEs) are widely used as flame retardants.<sup>[5]</sup> The synthesis of novel, potentially less toxic, halogenated derivatives can be explored starting from this basic scaffold.
- **Polymer Science:** The stability of the ether bond makes it a candidate for inclusion in high-performance polymers like polyimides and polyamides, where it can enhance thermal stability and modify solubility.<sup>[5]</sup>
- **Fragrance Industry:** Diphenyl ether itself is used extensively in soap perfumes due to its geranium-like scent and stability.<sup>[5]</sup> Methoxy-substituted derivatives like **1-methoxy-2-phenoxybenzene** can be investigated as modifiers to create new fragrance profiles.

## Spectroscopic Characterization

Structural elucidation of **1-methoxy-2-phenoxybenzene** is confirmed through standard spectroscopic techniques. The data presented in PubChem provides a basis for expected results.<sup>[1]</sup>

Table 3: Expected Spectroscopic Data

Technique	Key Features
$^1\text{H}$ NMR	Aromatic protons (multiplets in the $\delta$ 6.8-7.4 ppm range). A sharp singlet for the methoxy ( $-\text{OCH}_3$ ) protons around $\delta$ 3.8 ppm.
$^{13}\text{C}$ NMR	Signals for 12 distinct aromatic carbons, with quaternary carbons attached to oxygen appearing downfield. A signal for the methoxy carbon around $\delta$ 55-56 ppm.
IR Spectroscopy	C-O-C stretching vibrations for the aryl ether (around $1240\text{ cm}^{-1}$ ). C-H stretching for aromatic rings ( $\sim 3050\text{ cm}^{-1}$ ) and the methyl group ( $\sim 2950\text{ cm}^{-1}$ ). C=C aromatic ring stretching vibrations ( $1600\text{-}1450\text{ cm}^{-1}$ ).
Mass Spectrometry	A molecular ion peak ( $\text{M}^+$ ) at $m/z = 200$ . Characteristic fragmentation patterns involving the cleavage of the ether bond.

## Safety, Handling, and Storage

While a specific, comprehensive Safety Data Sheet (SDS) for **1-methoxy-2-phenoxybenzene** is not widely available, hazard assessment can be based on analogous compounds like anisole and other aryl ethers.<sup>[7][8]</sup>

- **Hazard Identification:** Expected to be an irritant to the skin, eyes, and respiratory tract. May be harmful if swallowed or inhaled. Handle as a hazardous chemical.
- **Personal Protective Equipment (PPE):** Wear standard laboratory PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
- **Handling:** Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.<sup>[9]</sup>

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[7][9]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

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